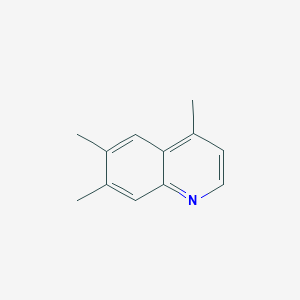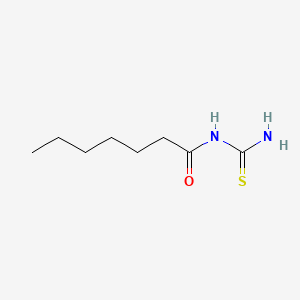
Chromium--osmium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium–osmium (3/1) is a compound that combines the properties of chromium and osmium in a specific stoichiometric ratio. Chromium is a transition metal known for its hardness and high melting point, while osmium is a dense, blue-gray metal known for its high density and hardness. The combination of these two metals results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of chromium–osmium (3/1) typically involves the reaction of chromium and osmium metals in a controlled environment. One common method is the direct combination of chromium and osmium powders in a high-temperature furnace under an inert atmosphere to prevent oxidation. The reaction is carried out at temperatures exceeding 1000°C to ensure complete alloying of the metals.
Industrial Production Methods: Industrial production of chromium–osmium (3/1) involves similar high-temperature processes but on a larger scale. The metals are melted together in an electric arc furnace or induction furnace, followed by casting into ingots. The ingots are then processed through various metallurgical techniques to achieve the desired purity and composition.
化学反応の分析
Types of Reactions: Chromium–osmium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form oxides of chromium and osmium, and it can also participate in reduction reactions where it acts as a reducing agent.
Common Reagents and Conditions: Common reagents used in reactions with chromium–osmium (3/1) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions may involve exposure to oxygen or air at elevated temperatures, while reduction reactions may involve hydrogen gas or reducing agents like sodium borohydride.
Major Products Formed: The major products formed from reactions involving chromium–osmium (3/1) depend on the specific reaction conditions. Oxidation reactions typically yield chromium oxide and osmium oxide, while reduction reactions may produce elemental chromium and osmium.
科学的研究の応用
Chromium–osmium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology and medicine, the compound is studied for its potential use in anticancer therapies, where osmium-based compounds have shown promise due to their cytotoxic activities . In industry, chromium–osmium (3/1) is used in the production of superalloys and other high-performance materials that require exceptional hardness and resistance to wear and corrosion.
作用機序
The mechanism of action of chromium–osmium (3/1) in its various applications involves its ability to interact with molecular targets and pathways. For example, in anticancer research, osmium-based compounds are known to bind to DNA and disrupt cellular processes, leading to cell death . The compound’s high density and hardness also make it effective in industrial applications where it can withstand extreme conditions and mechanical stress.
類似化合物との比較
Chromium–osmium (3/1) can be compared to other similar compounds, such as chromium–ruthenium and chromium–iridium alloys. These compounds share some properties, such as high hardness and resistance to corrosion, but chromium–osmium (3/1) is unique in its combination of density and catalytic activity. Other similar compounds include osmium tetroxide, which is used as a staining agent in electron microscopy, and various chromium oxides used in pigments and coatings .
Conclusion
Chromium–osmium (3/1) is a compound with unique properties that make it valuable in a variety of scientific and industrial applications. Its synthesis involves high-temperature processes, and it undergoes various chemical reactions that yield important products. The compound’s applications in chemistry, biology, medicine, and industry highlight its versatility and potential for future research and development.
特性
CAS番号 |
12018-35-8 |
|---|---|
分子式 |
Cr3Os |
分子量 |
346.2 g/mol |
IUPAC名 |
chromium;osmium |
InChI |
InChI=1S/3Cr.Os |
InChIキー |
FAVOVWUECRFDRO-UHFFFAOYSA-N |
正規SMILES |
[Cr].[Cr].[Cr].[Os] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


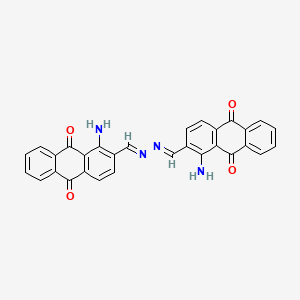
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)


![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)

![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
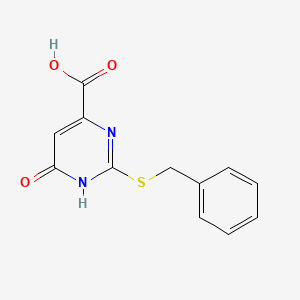

![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)
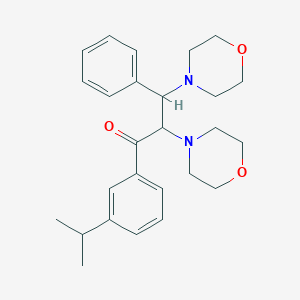
![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)
